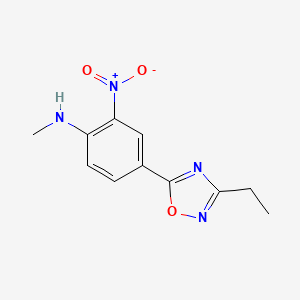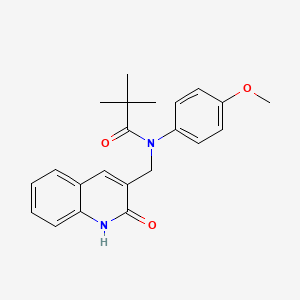
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CPN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase R (PKR), which plays a crucial role in the immune response to viral infections. CPN has been shown to have potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline exerts its antiviral and anticancer effects by inhibiting PKR. PKR is a key regulator of the immune response to viral infections, and its activation leads to the inhibition of protein synthesis and the induction of apoptosis. This compound inhibits the activation of PKR by binding to its double-stranded RNA-binding domain, thereby preventing its interaction with viral RNA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis, and inhibition of cell proliferation. This compound has also been shown to modulate the expression of several genes involved in the immune response and cell signaling pathways.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments, including its potent antiviral and anticancer activity, and its ability to modulate the expression of several genes. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, including the identification of its molecular targets and the development of more potent analogs. Further studies are also needed to determine the safety and efficacy of this compound in humans, and its potential use in combination with other therapeutic agents. This compound has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps, including the reaction of 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid with cyclopentylamine, followed by the reaction of the resulting compound with 2-nitro-4-chloroaniline. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been extensively studied for its potential as a therapeutic agent for various diseases. Several studies have shown that this compound has potent antiviral activity against a wide range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-cyclopentyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-10-12(7-8-15(16)20-14-5-1-2-6-14)17-21-18(26-22-17)13-4-3-9-19-11-13/h3-4,7-11,14,20H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCODZCQDMFVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
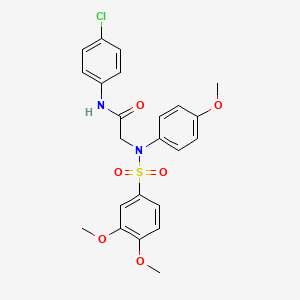
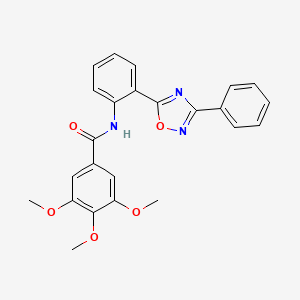
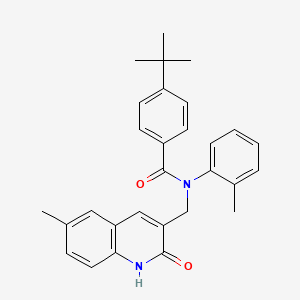
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)

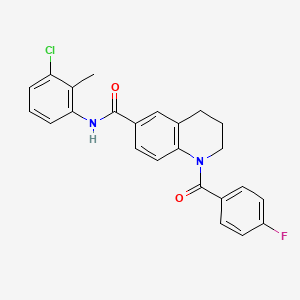

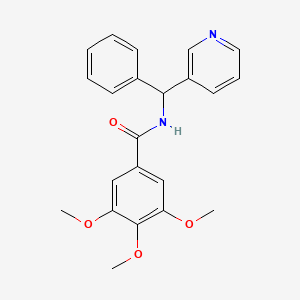

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
